Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)-
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Overview
Description
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- is not well understood. However, studies have suggested that the compound exerts its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemical And Physiological Effects
Studies have shown that Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- exhibits significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have low toxicity and does not exhibit significant adverse effects on normal cells.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- in lab experiments is its low toxicity and high specificity for cancer cells. However, the compound is relatively expensive, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the use of Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)-. One of the significant directions is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify potential drug targets. Furthermore, studies are needed to evaluate the efficacy of the compound in combination with other anti-cancer drugs. Finally, studies are needed to evaluate the potential of the compound in other fields, such as agriculture and material science.
Conclusion:
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- is a promising compound that exhibits significant anti-cancer activity. The compound has several advantages, including low toxicity and high specificity for cancer cells. However, its synthesis is relatively expensive, and further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Overall, Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- has significant potential for various applications and warrants further research.
Synthesis Methods
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- can be synthesized using various methods. One of the commonly used methods involves the reaction of 1-phenyl-1,3,8-triazaspiro[4.5]decane-4,8-dione with cyclohexanecarbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification.
Scientific Research Applications
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-cancer activity and could be used as a potential drug candidate for the treatment of cancer.
properties
CAS RN |
101564-19-6 |
---|---|
Product Name |
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- |
Molecular Formula |
C20H26N4O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C20H26N4O/c21-15-19(9-5-2-6-10-19)23-13-11-20(12-14-23)18(25)22-16-24(20)17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-14,16H2,(H,22,25) |
InChI Key |
RVXMNAGHRRJARD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C#N)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)(C#N)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4 |
Other CAS RN |
101564-19-6 |
synonyms |
1-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)cyclohexanecarbonitrile |
Origin of Product |
United States |
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